![molecular formula C20H20ClN3O3S2 B2444332 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946300-30-7](/img/structure/B2444332.png)
1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It also contains a sulfonyl group attached to a chlorophenyl group, and a 1,2,4-oxadiazole ring attached to a methylthiophenyl group. These groups could potentially give the compound unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chlorophenyl, methylthiophenyl, and 1,2,4-oxadiazole groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s subjected. The sulfonyl, chlorophenyl, methylthiophenyl, and 1,2,4-oxadiazole groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility, while the chlorophenyl group could influence its reactivity .科学的研究の応用
Antibacterial Applications
The compound has been explored for its potential antibacterial applications. For instance, a study synthesized acetamide derivatives bearing this compound with azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potentials. Specifically, a compound bearing a 2-methylphenyl group showed significant antibacterial activity against various bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The findings suggest that these synthesized compounds, particularly the one with the 2-methylphenyl group, are moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition and Drug Design
Another study focused on synthesizing derivatives of the compound for potential Alzheimer's disease treatment. The study aimed to create new drug candidates by synthesizing N-substituted derivatives and evaluating them for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a key target in Alzheimer's disease treatment. The study's thorough approach and spectral analysis suggest a focused effort to develop new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
Anticancer Potential
The compound's derivatives have also been synthesized and evaluated for their anticancer potential. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and tested them as anticancer agents. The synthesized compounds showed promising results, with specific derivatives exhibiting strong anticancer activity relative to the reference drug, doxorubicin. This research emphasizes the compound's potential in developing new anticancer therapies, though it also highlights the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
特性
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-28-17-6-2-14(3-7-17)19-22-20(27-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLGSRFFNCVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
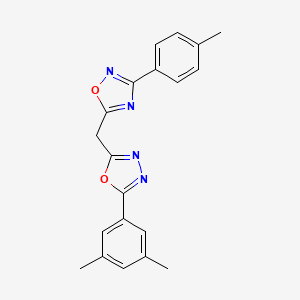
![2-(4-chlorophenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2444250.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)
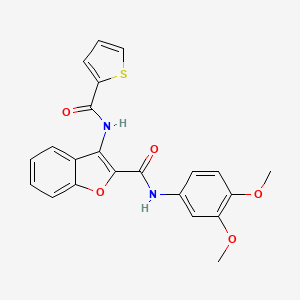
![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)
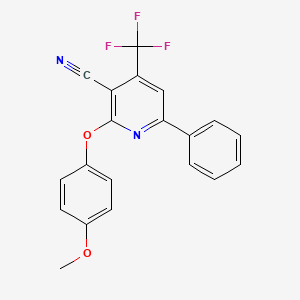
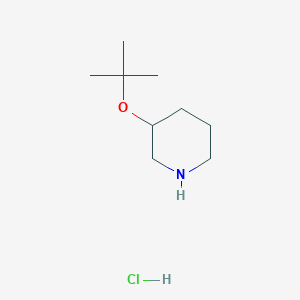
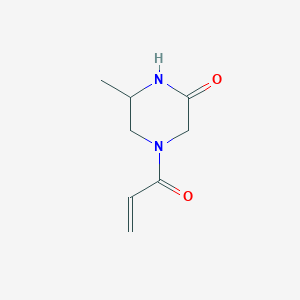
![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)
![5,5-Dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2444265.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)
![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

